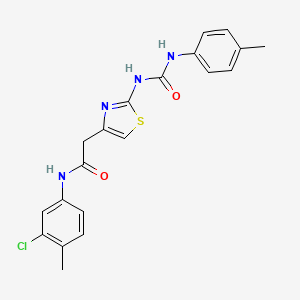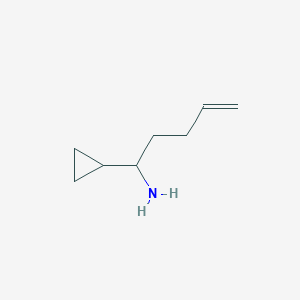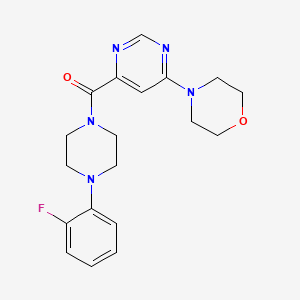
N-(2-(metilsulfonil)fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(methylsulfonyl)phenyl)benzamide, commonly known as MSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of benzamide compounds and is primarily used in laboratory experiments to study its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
“N-(2-(metilsulfonil)fenil)benzamida” derivados se han sintetizado e investigado por su actividad antibacteriana . Estas moléculas combinan tiazol y sulfonamida, grupos con conocida actividad antibacteriana . Varios de los compuestos sintetizados muestran una potente actividad antibacteriana contra bacterias gram-negativas y gram-positivas .
Híbridos Antimicrobianos
Estos compuestos representan una prometedora estrategia terapéutica antibacteriana como antimicrobianos híbridos que combinan el efecto de dos o más agentes . El comportamiento antibacteriano comparativo del complejo fármaco-péptido, el fármaco solo y el péptido solo indica un modo de acción distintivo del complejo fármaco-péptido .
Potencial Biológico de los Derivados del Indol
Los derivados del indol, que incluyen “this compound”, tienen diversas actividades biológicas y también tienen un potencial inconmensurable para ser explorados para nuevas posibilidades terapéuticas . Poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc .
Síntesis de Nuevos Compuestos de Benzamida
“this compound” se puede utilizar en la síntesis de nuevos compuestos de benzamida a partir del ácido 2,3-dimetoxi benzoico o el ácido 3-acetoxi-2-metil benzoico y derivados de aminas .
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(methylsulfonyl)phenyl)benzamide may also interact with various biological targets.
Mode of Action
The exact mode of action of N-(2-(methylsulfonyl)phenyl)benzamide It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to possess various biological activities, suggesting that n-(2-(methylsulfonyl)phenyl)benzamide may also influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2-(methylsulfonyl)phenyl)benzamide Similar compounds have been found to possess various biological activities, suggesting that n-(2-(methylsulfonyl)phenyl)benzamide may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-(2-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZCQGXCSIBZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)

![2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)


![N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2385790.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2385792.png)

![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2385794.png)

![4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2385801.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2385804.png)